![molecular formula C12H21NO B2763716 1-(4-Propylazepan-1-yl)prop-2-en-1-one CAS No. 1339197-71-5](/img/structure/B2763716.png)
1-(4-Propylazepan-1-yl)prop-2-en-1-one
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also discuss any challenges encountered during the synthesis and how they were overcome .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It may also include mechanistic studies .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It may also involve studying the compound’s spectral properties (UV-Vis, IR, NMR, etc.) .Scientific Research Applications
Applications in Polymer Synthesis
1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, synthesized using similar compounds, is used in creating adhesive polymers. These polymers dissolve well in water, ethanol, or aqueous tetrahydrofuran (THF) and have improved hydrolytic stability. They are applied in dental contexts, such as etching enamel and dentin, without showing cytotoxic effects (Moszner et al., 2006).
Chemical Synthesis and Mechanisms
The compound is involved in hydrocarbonylation reactions to produce various alcohols. For instance, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by specific rhodium complexes yields butane-1,4-diol and 2-methylpropan-1-ol, providing insights into reaction mechanisms and product formation (Simpson et al., 1996).
Green Chemistry Applications
A green and efficient one-pot synthesis method for N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives uses an Ugi four-center, three-component reaction in water. This approach is significant for sustainable and environmentally friendly chemical synthesis (Rasouli et al., 2012).
Material Science and Engineering
In material science, related compounds are used to synthesize polymers with specific properties. For example, methacrylate polymers bearing chalcone side groups have been studied for their dielectric and thermal properties, relevant in various engineering applications (Çelik & Coskun, 2018).
Safety and Toxicology Studies
Studies on compounds like 1-Bromopropane, which have structural similarities, assess their safety and toxicity. These studies provide vital information for their safe use in industrial and commercial applications (Frasch et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-propylazepan-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-3-6-11-7-5-9-13(10-8-11)12(14)4-2/h4,11H,2-3,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCPOFYBQLEILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylazepan-1-yl)prop-2-en-1-one |
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